2-[(1,3-Thiazol-2-yl)methoxy]acetic acid hydrochloride
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Overview
Description
2-[(1,3-Thiazol-2-yl)methoxy]acetic acid hydrochloride is a chemical compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,3-Thiazol-2-yl)methoxy]acetic acid hydrochloride typically involves the reaction of 2-chloromethylthiazole with sodium acetate in the presence of acetic acid. The reaction is carried out under reflux conditions, leading to the formation of the desired product. The reaction can be represented as follows:
2-chloromethylthiazole+sodium acetate→2-[(1,3-Thiazol-2-yl)methoxy]acetic acid hydrochloride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization and chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(1,3-Thiazol-2-yl)methoxy]acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various thiazole derivatives depending on the substituents introduced.
Scientific Research Applications
2-[(1,3-Thiazol-2-yl)methoxy]acetic acid hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of infections and inflammatory diseases.
Industry: Utilized in the production of agrochemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(1,3-Thiazol-2-yl)methoxy]acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways in bacteria and fungi .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Methyl-1,3-thiazol-5-yl)methoxy]acetic acid hydrochloride
- 2-[(3-Methyl-1,3-thiazol-5-yl)methoxy]acetic acid hydrochloride
Uniqueness
2-[(1,3-Thiazol-2-yl)methoxy]acetic acid hydrochloride is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and industrial processes .
Properties
CAS No. |
2913241-25-3 |
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Molecular Formula |
C6H8ClNO3S |
Molecular Weight |
209.65 g/mol |
IUPAC Name |
2-(1,3-thiazol-2-ylmethoxy)acetic acid;hydrochloride |
InChI |
InChI=1S/C6H7NO3S.ClH/c8-6(9)4-10-3-5-7-1-2-11-5;/h1-2H,3-4H2,(H,8,9);1H |
InChI Key |
ZBZBURGBKRDIHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)COCC(=O)O.Cl |
Origin of Product |
United States |
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